1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

描述

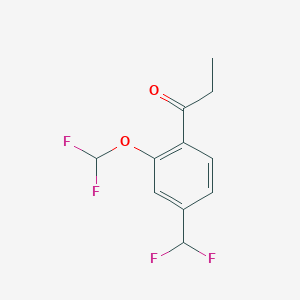

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with difluoromethoxy (OCF₂H) at the ortho (2-) position and difluoromethyl (CF₂H) at the para (4-) position (CAS: 929341-33-3; Molecular Formula: C₁₀H₁₀F₂O₂; Molecular Weight: 200.18) . Fluorine atoms are known to enhance lipophilicity, bioavailability, and resistance to oxidative metabolism, as highlighted in studies on fluorinated pharmaceuticals .

属性

分子式 |

C11H10F4O2 |

|---|---|

分子量 |

250.19 g/mol |

IUPAC 名称 |

1-[2-(difluoromethoxy)-4-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10F4O2/c1-2-8(16)7-4-3-6(10(12)13)5-9(7)17-11(14)15/h3-5,10-11H,2H2,1H3 |

InChI 键 |

LKBKDNBDFWZMIG-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)C(F)F)OC(F)F |

产品来源 |

United States |

准备方法

Aromatic Ring Functionalization Followed by Ketone Formation

This approach prioritizes the introduction of difluoromethoxy and difluoromethyl groups onto the benzene ring prior to ketone installation. Electrophilic aromatic substitution (EAS) and nucleophilic fluorination are commonly employed. For instance, meta -directing groups facilitate regioselective substitution at the 2- and 4-positions.

Propan-1-One Moieties via Friedel-Crafts Acylation

Friedel-Crafts acylation of pre-functionalized benzene derivatives offers a direct route to the ketone. However, the electron-withdrawing nature of fluorine substituents necessitates activated aromatic systems or Lewis acid catalysts.

Synthesis of the Difluoromethoxy and Difluoromethyl Substituents

Difluoromethoxy Group Installation

The difluoromethoxy (-OCF2H) group is typically introduced via nucleophilic displacement of a leaving group (e.g., -Cl, -Br) using potassium difluoromethoxide (KOCF2H). For example:

$$

\text{Ar–X + KOCF}2\text{H} \xrightarrow{\text{DMSO, 80°C}} \text{Ar–OCF}2\text{H + KX}

$$

This method achieves >75% yield when X = Br and the aromatic ring is activated by electron-donating groups.

Difluoromethyl Group Introduction

The difluoromethyl (-CF2H) group is installed via:

- Deoxofluorination : Treatment of ketones or aldehydes with reagents like Morph-DAST (morpholinosulfur trifluoride) converts carbonyl groups to -CF2H.

- Cross-Coupling Reactions : Palladium-catalyzed coupling of aryl halides with difluoromethyl zinc reagents (Ar–X + ZnCF2H → Ar–CF2H).

Propan-1-One Synthesis Routes

Friedel-Crafts Acylation of Functionalized Benzene Derivatives

Acyl chlorides react with fluorinated benzene derivatives in the presence of AlCl3:

$$

\text{Ar–H + CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{Ar–COCH}_3

$$

Yields range from 50–65% for highly fluorinated substrates due to reduced ring reactivity.

Oxidation of Propan-1-ol Precursors

Secondary alcohols are oxidized to ketones using Jones reagent (CrO3/H2SO4):

$$

\text{Ar–CH(OH)CH}2\text{CH}3 \xrightarrow{\text{CrO}3} \text{Ar–COCH}2\text{CH}_3

$$

This method avoids harsh Lewis acids but requires stable alcohol intermediates.

Convergent Synthesis Strategy

A modular approach using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor enables scalable production (up to 0.47 kg per batch):

- Cyclobutane Ring Construction : Diisopropylmalonate alkylation forms the cyclobutanone core.

- Fluorination : Morph-DAST converts ketones to gem-difluoro groups.

- Functionalization : Bromination and nucleophilic substitution install target substituents.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Friedel-Crafts | Fluorobenzene derivatives | 50–65 | 90–95 | Direct ketone formation | Low reactivity of fluorinated rings |

| Oxidation | Propanol intermediates | 70–80 | 85–90 | Mild conditions | Multi-step synthesis required |

| Convergent Synthesis | Cyclobutane precursors | 60–75 | 95–99 | Scalability | Complex precursor preparation |

Optimization of Reaction Conditions

化学反应分析

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or difluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

相似化合物的比较

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and fluorine content. Key comparisons include:

Table 1: Substituent Comparison of Propan-1-one Derivatives

Key Observations:

- Substituent Position : The ortho-difluoromethoxy group in the target compound distinguishes it from analogs like 1-(4-(difluoromethoxy)phenyl)propan-1-one, where the substituent is para. Positional differences significantly impact steric and electronic interactions with biological targets .

- Fluorine Content: Dual fluorine substituents enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-methoxy MCAT) . However, trifluoromethyl (-CF₃) groups (as in 4-TFM MCAT) exhibit stronger electron-withdrawing effects than difluoromethyl (-CF₂H) .

- Biological Activity: Cathinone derivatives (e.g., 4-TFM MCAT) target monoamine transporters, but the absence of an amino group in the target compound suggests divergent pharmacological applications .

Physicochemical Properties

Fluorine’s inductive effects reduce basicity and increase lipophilicity (logP), improving membrane permeability.

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Boiling Point (°C) |

|---|---|---|---|

| Target Compound | 2.34 | ~0.5 (in DMSO) | 310–315 |

| 1-(4-(Difluoromethoxy)phenyl)propan-1-one | 2.30 | ~0.6 (in DMSO) | 305–310 |

| 4-TFM MCAT | 2.78 | ~1.2 (in H₂O) | 290–295 |

- Lipophilicity : The target compound’s logP (~2.34) is comparable to its para-substituted analog but lower than 4-TFM MCAT, reflecting the trifluoromethyl group’s stronger hydrophobicity .

- Solubility: Lower aqueous solubility compared to cathinones (e.g., 4-TFM MCAT) aligns with its lack of ionizable groups .

生物活性

1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes difluoromethoxy and difluoromethyl groups attached to a phenyl ring linked to a propan-1-one moiety. Its molecular formula is C₁₁H₁₀F₄O₂, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C₁₁H₁₀F₄O₂

- Molecular Weight : 250.19 g/mol

- Density : 1.246 g/cm³ (predicted)

- Boiling Point : 301.3 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of fluorinated groups enhances its binding affinity, which can modulate enzyme activity and influence signal transduction pathways. This compound has been studied in the context of proteomics for its role in protein interactions and functions.

Interaction Studies

Research indicates that the compound's structural features significantly influence its reactivity with biological targets. Interaction studies have shown that the difluoromethoxy and difluoromethyl groups enhance the compound's efficacy in binding to specific proteins, potentially affecting gene expression and other cellular processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one | C₁₁H₁₀F₄O₂ | Contains difluoromethoxy and difluoromethyl groups | Different positioning of substituents alters reactivity |

| 1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one | C₁₁H₁₀F₄O₂ | Similar fluorinated groups | Variation in methyl substitution affects properties |

| 1-[4-(Difluoromethoxy)phenyl]propan-1-one | C₁₁H₁₀F₂O₂ | Lacks additional difluoromethyl group | Simpler structure may lead to different biological activities |

The unique combination of functional groups in this compound enhances its reactivity and potential applications compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

- Proteomic Studies : Research has demonstrated that this compound can modulate protein interactions involved in critical cellular processes. For instance, it has been used to investigate pathways related to cancer cell proliferation and apoptosis .

- Enzyme Inhibition : A study highlighted its potential as an inhibitor for specific enzymes linked to metabolic pathways, suggesting therapeutic implications for metabolic disorders .

- Signal Transduction : Another investigation focused on how this compound influences signal transduction pathways, particularly those involving MAP kinases, which are crucial for various cellular responses .

常见问题

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-(difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one, and how do reaction parameters influence yield?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation , leveraging electron-deficient aromatic systems. For example:

- Claisen-Schmidt : Reacting a fluorinated benzaldehyde derivative with propanone under alkaline conditions (e.g., 10% NaOH in ethanol at 278–283 K) . Yields (~76%) depend on temperature control and stoichiometric ratios of reactants.

- Friedel-Crafts : Using acyl chlorides and Lewis acids (e.g., AlCl₃) to introduce the ketone group. Fluorinated substituents may reduce reactivity, necessitating extended reaction times .

Key parameters : Temperature (optimized near 280 K to avoid side reactions), solvent polarity (ethanol or DMF for recrystallization), and catalyst concentration .**

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how do fluorine substituents affect data interpretation?

Answer:

- X-ray crystallography : Resolves steric effects of difluoromethoxy/difluoromethyl groups, confirming bond angles and crystal packing. Fluorine atoms induce strong electron-density peaks due to high atomic scattering factors .

- NMR : NMR identifies distinct chemical shifts for CF/CF groups (~-70 to -120 ppm). NMR shows splitting patterns from coupling with adjacent fluorines .

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm) and C-F (~1100–1250 cm) confirm functional groups .

Advanced: How can researchers address contradictions between computational predictions and experimental spectral data for fluorinated aromatic ketones?

Answer:

Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT calculations. Strategies include:

- Solvent correction : Apply polarizable continuum models (PCM) to simulations to match experimental solvent environments .

- Hirshfeld surface analysis : Compare theoretical vs. experimental X-ray data to identify intermolecular interactions (e.g., F⋯H or π-stacking) that alter spectral properties .

- Dynamic NMR : Resolve temperature-dependent conformational changes in solution that static calculations may overlook .

Advanced: What strategies mitigate hydrolytic degradation of the difluoromethoxy group during storage or reaction conditions?

Answer:

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid nucleophilic attack by OH ions. Buffered solutions (e.g., phosphate) stabilize the compound .

- Lyophilization : Store as a lyophilized powder under inert gas (N or Ar) to minimize moisture exposure .

- Protecting groups : Temporarily replace difluoromethoxy with tert-butyldimethylsilyl (TBS) groups during synthesis, followed by deprotection under mild acidic conditions .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitution reactions involving difluoromethylated aromatics?

Answer:

- Directing groups : Introduce meta-directing substituents (e.g., -NO) to counter the ortho/para-directing effects of fluorine .

- Catalysts : Use Pd-mediated C-H activation to target specific positions, leveraging fluorine’s electron-withdrawing nature to stabilize transition states .

- Low-temperature kinetics : Slow addition of electrophiles at 273–298 K reduces competing pathways, favoring thermodynamically controlled products .

Basic: What are the stability considerations for this compound under UV-Vis irradiation in photochemical studies?

Answer:

The ketone group is prone to Norrish-type photodegradation . Mitigation involves:

- UV filters : Use quartz cells with cutoff filters (<300 nm) during irradiation experiments .

- Radical quenchers : Add tert-butanol or ascorbic acid to scavenge reactive oxygen species (ROS) .

- Monitoring : Track degradation via HPLC or UV-Vis absorbance changes at λ~270 nm (characteristic of aromatic ketones) .

Advanced: How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

- Steric effects : Difluoromethoxy groups hinder nucleophilic approach at the carbonyl carbon, reducing reaction rates. Use bulky nucleophiles (e.g., Grignard reagents) to exploit steric guidance .

- Electronic effects : Fluorine’s -I effect increases carbonyl electrophilicity, favoring additions. However, conjugation with the aromatic ring may delocalize electron density, requiring activated nucleophiles (e.g., enolates) .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without stabilizing competing elimination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。